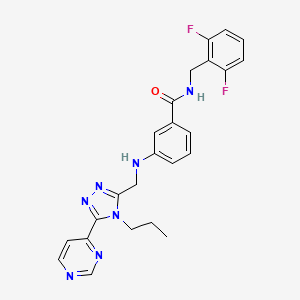
Takeda103A
Descripción general
Descripción
Takeda103A is a potent inhibitor of GRK2, a G protein-coupled receptor kinase . It has potential for research in heart failure .
Synthesis Analysis
The synthesis of Takeda103A was guided by the binding pose of a known potent GRK2 inhibitor . A library of hybrid inhibitors was developed, producing several compounds with high potency and selectivity for GRK2 .Molecular Structure Analysis
Takeda103A has a molecular weight of 463.48 and a formula of C24H23F2N7O . Its SMILES representation is O=C(NCC1=C(F)C=CC=C1F)C2=CC=CC(NCC3=NN=C(C4=NC=NC=C4)N3CCC)=C2 .Physical And Chemical Properties Analysis
Takeda103A is a solid substance with a white to off-white color . It has a solubility of 125 mg/mL in DMSO .Aplicaciones Científicas De Investigación
Heart Failure Research
Takeda103A (CMPD103A): is identified as a potent inhibitor of G protein-coupled receptor kinase 2 (GRK2) . GRK2 plays a significant role in the regulation of heart function, and its overactivity is associated with heart failure. By inhibiting GRK2, Takeda103A has potential applications in the research of heart failure mechanisms and the development of therapeutic strategies.
GPCR Signaling Studies
GPCRs are involved in numerous physiological processes. As a GRK2 inhibitor, Takeda103A can be used to study the modulation of GPCR signaling pathways . This can provide insights into the basic biology of GPCRs and their role in various diseases.
Tubulin Oxidation Inhibition
Takeda103A is effective in inhibiting GRK2-dependent bovine tubulin oxidation . This property can be utilized in studies exploring the stabilization of microtubules and the prevention of oxidative stress-related damage in cellular models.
Pharmacological Research
The compound’s inhibitory effect on GRK2 makes it a valuable tool in pharmacological research, particularly in the development of new drugs targeting GPCRs and related pathways .
Molecular Biology Applications
In molecular biology, Takeda103A can be used to dissect the role of GRK2 in various cellular processes, including cell migration, proliferation, and apoptosis .
Neurological Disorder Investigations
Given the importance of GPCRs in brain function, Takeda103A’s ability to modulate GRK2 activity could be applied in the research of neurological disorders where GPCR signaling is disrupted .
Mecanismo De Acción
Target of Action
Takeda103A, also known as CMPD103A, is a potent inhibitor of G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a key player in the regulation of G protein-coupled receptors (GPCRs), which are central to many physiological processes .
Mode of Action
Takeda103A interacts with GRK2 and inhibits its activity. This interaction prevents the phosphorylation of GPCRs by GRK2 .
Biochemical Pathways
The inhibition of GRK2 by Takeda103A affects the GPCR signaling pathway. GPCRs are involved in a wide range of physiological processes, including sensory perception, immune response, and regulation of mood and behavior . By inhibiting GRK2, Takeda103A can potentially modulate these processes.
Pharmacokinetics
It is soluble in dmso , which suggests that it could be administered in a suitable solvent for research purposes.
Result of Action
The inhibition of GRK2 by Takeda103A can potentially modulate the physiological processes regulated by GPCRs. For instance, Takeda103A has been suggested to have potential for the research of heart failure , a condition where GPCR signaling plays a crucial role.
Propiedades
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-3-[(4-propyl-5-pyrimidin-4-yl-1,2,4-triazol-3-yl)methylamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2N7O/c1-2-11-33-22(31-32-23(33)21-9-10-27-15-30-21)14-28-17-6-3-5-16(12-17)24(34)29-13-18-19(25)7-4-8-20(18)26/h3-10,12,15,28H,2,11,13-14H2,1H3,(H,29,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBSMGFTNCQOMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1C2=NC=NC=C2)CNC3=CC=CC(=C3)C(=O)NCC4=C(C=CC=C4F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F2N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-Difluorobenzyl)-3-({[4-Propyl-5-(Pyrimidin-4-Yl)-4h-1,2,4-Triazol-3-Yl]methyl}amino)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



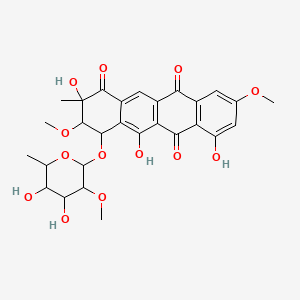
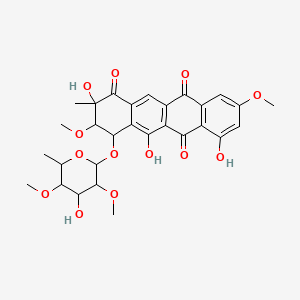
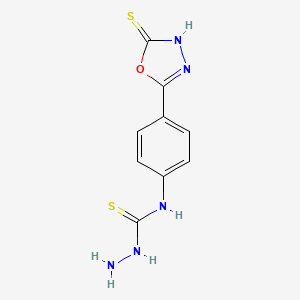


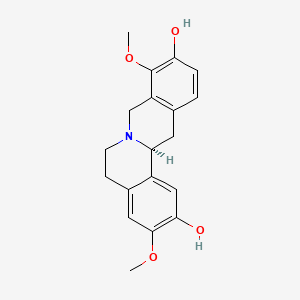
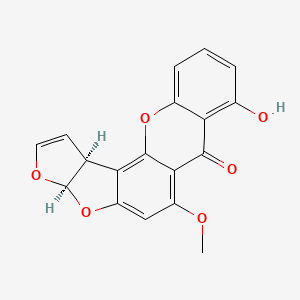

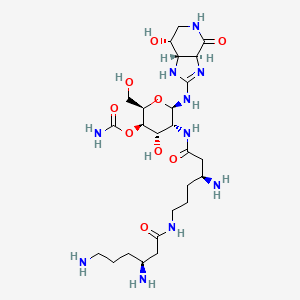
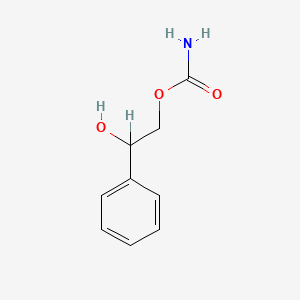

![5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1681150.png)

